2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester

Übersicht

Beschreibung

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-chloro-5-ethylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Precursor in Drug Synthesis

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For example, it can be utilized to synthesize compounds with potential therapeutic properties, including those targeting specific receptors such as serotonin and dopamine.

2. Development of Antitumor Agents

Research indicates that derivatives of chlorinated pyridines, including 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester, may exhibit antitumor activity. These compounds are often investigated for their ability to inhibit tumor growth and may serve as lead compounds in drug development .

3. Anti-inflammatory and Antimicrobial Properties

Some studies have suggested that this compound could possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic applications.

Agrochemical Applications

1. Synthesis of Herbicides and Fungicides

One of the primary applications of this compound is in the synthesis of herbicides and fungicides. The compound can be converted into various active ingredients used in crop protection products. For instance, it can be transformed into nicotinic acid derivatives that are effective as herbicides .

2. Role in Pesticide Development

This compound has been highlighted as a valuable starting material for the development of new pesticides. It is noted for its potential to enhance the efficacy of existing agrochemical formulations, thereby contributing to more sustainable agricultural practices .

Chemical Synthesis and Reactivity

The chemical reactivity of this compound is influenced by its functional groups. It can undergo various chemical transformations, including:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the formation of new compounds with varied biological activities.

- Esterification Reactions: The ethyl ester moiety can be hydrolyzed or modified to yield different carboxylic acids or alcohols, which can further participate in synthetic pathways .

Case Studies

Case Study 1: Synthesis of Antitumor Agents

A study explored the synthesis of novel pyridine derivatives from this compound, demonstrating promising antitumor activity against specific cancer cell lines. The synthesized compounds exhibited significant cytotoxic effects, suggesting further development could lead to effective cancer therapies .

Case Study 2: Development of Herbicides

In another case study, researchers synthesized a series of herbicidal compounds starting from this compound. The resulting herbicides showed enhanced efficacy compared to traditional formulations, indicating the potential for improved agricultural productivity through innovative chemical approaches .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester can be compared with other pyridine derivatives, such as:

- 2-Chloro-5-methylpyridine-3-carboxylic acid ethyl ester

- 2-Chloro-5-ethylpyridine-3-carboxylic acid methyl ester

These compounds share similar chemical structures but differ in their substituents, which can affect their chemical properties and reactivity. The unique combination of the ethyl group and the ester functionality in this compound makes it particularly useful in specific research and industrial applications .

Biologische Aktivität

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester (CAS No. 152362-03-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various mechanisms of action, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

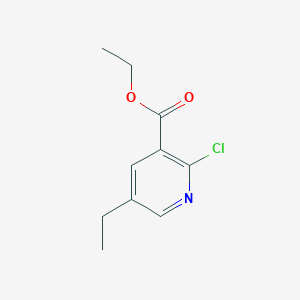

The chemical structure of this compound can be represented as follows:

The compound features a chloro group, an ethyl group, and an ester functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, thereby altering metabolic processes.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.

Research indicates that the ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may also exhibit distinct biological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Candida albicans | 2.50 μM |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Eldeab et al. synthesized various substituted pyridines and evaluated their antimicrobial activity against common pathogens. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Screening

In another investigation focused on cancer therapeutics, compounds structurally related to 2-Chloro-5-ethylpyridine were tested for their ability to inhibit tumor growth in vitro. The results showed promising activity against breast and colon cancer cell lines, suggesting that further exploration into this compound's anticancer properties is warranted .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, its lipophilicity due to the ethyl groups may enhance its bioavailability. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-7-5-8(9(11)12-6-7)10(13)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQMAOWJHSXJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597159 | |

| Record name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152362-03-3 | |

| Record name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.